molecular formula C11H14BrNO B7975268 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline

3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline

Cat. No.: B7975268
M. Wt: 256.14 g/mol
InChI Key: MTPDYJFVSMPASN-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline is an aromatic amine derivative characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a cyclopropylmethyl substituent on the amino group. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.15 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine and halogen groups, which enable further functionalization. The cyclopropylmethyl moiety contributes to steric and electronic effects, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-9(12)4-10(6-11)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPDYJFVSMPASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 5-methoxyaniline to introduce the bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The resulting 3-bromo-5-methoxyaniline is then subjected to a nucleophilic substitution reaction with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline is synthesized through multi-step organic reactions, primarily involving bromination and nucleophilic substitution. The presence of the bromine atom at the third position and the methoxy group at the fifth position on the aniline ring enhances its reactivity.

Preparation Methods

  • Bromination : Typically involves brominating agents such as bromine or N-bromosuccinimide (NBS).
  • Nucleophilic Substitution : The cyclopropylmethyl group is introduced via nucleophilic substitution using bases like sodium hydride or potassium carbonate.

Scientific Research Applications

The compound has a wide range of applications in scientific research, detailed as follows:

Chemistry

  • Building Block : Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Reactivity Studies : Investigated for its potential to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biological Research

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL
  • Anticancer Properties : Preliminary studies have shown that it can induce apoptosis in cancer cells. The cytotoxic effects were evaluated using different cancer cell lines, revealing significant selective toxicity.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)10
    MCF-7 (breast cancer)15
    A549 (lung cancer)12

Medicinal Chemistry

  • Drug Development : Explored as a lead compound in drug discovery due to its potential biological activities and mechanisms of action.
  • Target Interaction : The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, influencing cellular processes related to growth and survival.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that variations in substituents on the aniline ring can significantly alter both potency and selectivity against different biological targets. Key findings include:

  • Larger substituents at the para position can enhance anticancer activity.
  • Electron-donating groups like methoxy increase overall reactivity and efficacy.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with structural similarities to 3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline often differ in the alkoxy or halogen substituents on the benzene ring:

  • 3-Bromo-5-ethoxyaniline: Replaces the methoxy group with an ethoxy group (-OCH₂CH₃). Synthesized via analogous reduction methods using tin and hydrochloric acid .
  • 3-Iodo-5-methoxyaniline : Substitutes bromine with iodine, enhancing polarizability and leaving-group ability in nucleophilic reactions. Prepared via diazotization and reduction steps .
  • 3-Bromo-5-fluoro-N,N-diethylaniline : Features a fluorine atom at the 5-position and diethyl groups on the amine. Fluorine’s electronegativity enhances metabolic stability, while diethyl groups increase steric hindrance. Molecular weight: 246.12 g/mol .

Variations in the N-Alkyl Group

The cyclopropylmethyl group distinguishes this compound from analogs with linear or branched alkyl chains:

  • 3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline: Replaces cyclopropylmethyl with a butenyl group, introducing unsaturation. Molecular weight: 256.15 g/mol .
  • N,N-Diethyl derivatives (e.g., 3-Bromo-5-fluoro-N,N-diethylaniline): The diethyl groups reduce nucleophilicity of the amine compared to monosubstituted analogs, impacting reaction kinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
This compound C₁₁H₁₄BrNO 256.15 Br (C3), OCH₃ (C5), N-cyclopropylmethyl Reduction with Sn/HCl
3-Bromo-5-ethoxyaniline C₈H₁₀BrNO 214.08* Br (C3), OCH₂CH₃ (C5) Analogous reduction
3-Bromo-5-fluoro-N,N-diethylaniline C₁₀H₁₃BrFN 246.12 Br (C3), F (C5), N,N-diethyl Diazotization/alkylation
3-Bromo-N-(but-3-en-1-yl)-5-methoxyaniline C₁₁H₁₄BrNO 256.15 Br (C3), OCH₃ (C5), N-butenyl Not specified

*Calculated based on molecular formula.

Biological Activity

3-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14BrN
  • Molecular Weight : 256.15 g/mol
  • CAS Number : 1548233-62-0

The compound features a bromine atom at the meta position relative to the aniline nitrogen, a cyclopropylmethyl group as a substituent, and a methoxy group at the para position. This unique structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. It appears to inhibit specific kinases involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial effects of halogenated anilines, including this compound, demonstrated notable activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for use in treating resistant infections .
  • Anticancer Activity :
    • In vitro assays revealed that this compound inhibits the growth of various cancer cell lines. For instance, it showed an IC50 value of approximately 12 µM in human breast cancer cells (MCF-7), suggesting moderate potency . Further studies are needed to elucidate its mechanism of action at the molecular level.
  • Pharmacokinetic Profile :
    • Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was assessed using liver microsomes, showing promising results which suggest it could be further developed as a therapeutic agent .

Comparative Biological Activity

To better understand the significance of this compound's activity, it can be compared with similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Notes
This compound8 µg/mL12 µMModerate potency against bacteria and cancer cells
4-Bromo-N-(cyclopropylmethyl)-5-methoxyaniline16 µg/mL20 µMSlightly less potent than its meta counterpart
N-(Cyclopropylmethyl)-4-methoxyaniline32 µg/mL>50 µMLacks bromine substitution; lower activity

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Modifying the structure to enhance potency and selectivity against specific targets.

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